Product packaging for d-Bunolol Hydrochloride(Cat. No.:CAS No. 27867-05-6)

d-Bunolol Hydrochloride

Cat. No.: B014869
CAS No.: 27867-05-6
M. Wt: 327.8 g/mol
InChI Key: DNTDOBSIBZKFCP-UTONKHPSSA-N
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Description

Significance of ent-Levobunolol, Hydrochloride in Ocular Pharmacology Research

The primary therapeutic use of levobunolol (B1674948) hydrochloride is in the management of glaucoma and ocular hypertension, where it reduces intraocular pressure (IOP) by decreasing the production of aqueous humor. taylorandfrancis.comdrugbank.com The levo-isomer, levobunolol, is more than 60 times more potent in its beta-blocking activity than its dextro isomer, ent-levobunolol. drugs.comfda.gov This significant difference in potency is fundamental to its utility in research.

In ocular pharmacology, ent-levobunolol, hydrochloride is used to:

Elucidate Receptor-Specific Effects: By comparing the effects of levobunolol with those of ent-levobunolol, researchers can isolate the effects that are specifically due to the blockade of beta-adrenergic receptors. If levobunolol produces a particular effect while ent-levobunolol does not, it strongly suggests that the effect is mediated by beta-receptors.

Investigate Non-Receptor-Mediated Mechanisms: Any effects observed with both enantiomers are likely due to non-receptor-mediated actions, such as membrane stabilization or other physicochemical properties of the molecule.

Validate Experimental Models: The use of an inactive enantiomer helps to validate the specificity of experimental models designed to study beta-adrenergic pharmacology in the eye.

Research has shown that levobunolol is a non-cardioselective beta-blocker, meaning it is equipotent at both beta-1 and beta-2 receptors. drugs.comfda.gov Studies utilizing ent-levobunolol have helped to confirm that the IOP-lowering effect of levobunolol is indeed a result of its potent beta-adrenergic blockade. ebi.ac.uk

Historical Perspective of ent-Levobunolol, Hydrochloride Development and Research

The development of beta-adrenergic receptor antagonists for cardiovascular and ophthalmic conditions began in the mid-20th century. Bunolol (B1668053), the racemic mixture of levobunolol and ent-levobunolol, was among the compounds synthesized and evaluated. Early research quickly established that the beta-blocking activity resided almost exclusively in the (S)-(-)-enantiomer, which came to be known as levobunolol. mdpi.com

The synthesis of racemic bunolol was achieved by reacting 5-hydroxy-3,4-dihydro-1(2H)-naphthalenone with epichlorohydrin, followed by a reaction of the resulting epoxide intermediate with tert-butylamine. google.com The separation of the enantiomers, or the enantioselective synthesis of levobunolol, was a subsequent and crucial step for both therapeutic and research applications. google.com More recent synthetic approaches have focused on chemo-enzymatic processes to achieve higher enantiomeric excess. patsnap.com

The availability of the individual enantiomers, levobunolol and ent-levobunolol, allowed for more detailed pharmacological investigations. Binding studies using radiolabeled ligands, such as ³H-dihydroalprenolol, demonstrated that levobunolol binds with high affinity to beta-adrenoceptors in a non-selective manner. nih.gov In contrast, d-bunolol (ent-levobunolol) showed significantly weaker binding to these receptors. nih.gov These findings provided a molecular basis for the observed differences in their pharmacological activity and solidified the role of ent-levobunolol as a weak antagonist and important research compound.

Isomeric Purity and its Relevance in ent-Levobunolol, Hydrochloride Research

Theoretical studies and advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) are employed to ensure the chiral separation and purity of bunolol enantiomers. researchgate.net The significant difference in beta-blocking activity, with S-bunolol (levobunolol) being about 60 times more potent than R-bunolol (ent-levobunolol), underscores the necessity of high enantiomeric purity in research applications. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26ClNO3 B014869 d-Bunolol Hydrochloride CAS No. 27867-05-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTDOBSIBZKFCP-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC2=C1CCCC2=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90423567
Record name (+) -Levobunolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27867-05-6
Record name Dextrobunolol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027867056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+) -Levobunolol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90423567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXTROBUNOLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L31MJM4SE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pharmacology and Receptor Interactions of Ent Levobunolol, Hydrochloride

Beta-Adrenergic Receptor Binding Affinity and Selectivity Studies

Non-selective Beta-1 and Beta-2 Adrenergic Receptor Antagonism

ent-Levobunolol hydrochloride is a non-cardioselective beta-adrenoceptor blocking agent, meaning it is equipotent at both beta-1 (β1) and beta-2 (β2) adrenergic receptors. bausch.comhres.canih.govrxabbvie.com This non-selective antagonism is a key feature of its pharmacological profile. wikipedia.orgmdwiki.orgdrugfuture.comchemsrc.comebi.ac.ukmedchemexpress.com The levo isomer, levobunolol (B1674948), is utilized clinically due to its significantly higher beta-blocking activity, being over 60 times more potent than its dextro isomer. bausch.comhres.canih.govrxabbvie.comdrugs.com While both isomers have a similar potential for direct myocardial depression, the levo isomer's enhanced potency makes it the therapeutically active agent. bausch.comhres.canih.govrxabbvie.com The compound does not exhibit significant local anesthetic (membrane-stabilizing) or intrinsic sympathomimetic activity. bausch.comhres.canih.govrxabbvie.comwikipedia.orgmdwiki.orgdrugs.com

The blockade of beta-adrenergic receptors in the ciliary body of the eye is the primary mechanism for its clinical use in reducing intraocular pressure (IOP). wikipedia.orgmdwiki.org Specifically, the blockade of β2-receptors, which are predominant in the ciliary body, leads to a decrease in the production of aqueous humor. wikipedia.orgmdwiki.org This reduction in aqueous humor formation results in a lowering of IOP. bausch.comhres.carxabbvie.comwikipedia.orgmdwiki.orgtaylorandfrancis.com Beta-adrenergic receptor blockade in the bronchi and bronchioles can lead to increased airway resistance due to unopposed parasympathetic activity. bausch.comhres.canih.govrxabbvie.com

Comparative Binding Profiles with Other Beta-Adrenergic Antagonists

Studies comparing the binding affinities of various beta-blockers have provided insights into the relative selectivity of ent-levobunolol. In one study using guinea pig heart (predominantly β1-receptors) and lung (predominantly β2-receptors) homogenates, levobunolol demonstrated a 140-fold selectivity for β2-receptors. nih.gov In contrast, (l)-timolol was found to be essentially nonselective, while levobetaxolol (B1674947) and betaxolol (B1666914) showed a high selectivity for β1-receptors (193-233-fold). nih.gov

The following table summarizes the binding inhibition constants (IC50) for several beta-blockers, illustrating their relative affinities for β1 and β2 receptors.

CompoundIC50 Heart (β1) (nM)IC50 Lung (β2) (nM)
Levobunolol42 ± 150.3 ± 0.2
(l)-Timolol3.12.9 ± 1.5
Levobetaxolol24.9 ± 1.64810 ± 367
Racemic Betaxolol37.9 ± 8.78840 ± 424
CGP-20712A4.6 ± 0.9171,000 ± 109,000
ICI-1185519230 ± 32402.9 ± 0.6
Data from a study on guinea pig tissues. nih.gov

These findings highlight the distinct binding profiles of different beta-adrenergic antagonists, with levobunolol showing a preference for β2 receptors compared to the non-selective nature of timolol (B1209231) and the β1-selectivity of betaxolol. nih.goventokey.com

Downstream Signaling Pathway Modulation

Inhibition of Adenylate Cyclase and Cyclic Adenosine (B11128) Monophosphate (cAMP) Concentrations

The pharmacological effects of ent-levobunolol are mediated through its interaction with beta-adrenergic receptors, which are coupled to the enzyme adenylate cyclase. medchemexpress.comdrugbank.com Beta-adrenergic receptors, upon stimulation by agonists like epinephrine (B1671497) and norepinephrine, activate Gs proteins, which in turn stimulate adenylate cyclase. medchemexpress.com This leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). medchemexpress.com

ent-Levobunolol, as a beta-adrenergic antagonist, blocks this signaling cascade. drugbank.com By preventing the activation of beta-receptors, it inhibits the Gs protein-mediated stimulation of adenylate cyclase. entokey.com This results in a reduction of intracellular cAMP concentrations. drugbank.com The decrease in cAMP is believed to be the primary mechanism by which levobunolol reduces the production of aqueous humor in the ciliary processes of the eye, thereby lowering intraocular pressure. drugbank.com

G-Protein Coupled Receptor Interactions and Signal Transduction

Beta-adrenergic receptors are a class of G-protein coupled receptors (GPCRs). medchemexpress.com The binding of an antagonist like ent-levobunolol to these receptors prevents the conformational change necessary for the activation of the associated G-protein (Gs). medchemexpress.comdrugbank.com This interference with G-protein coupling effectively halts the downstream signal transduction pathway. medchemexpress.commedchemexpress.com The inhibition of sympathetic nerve impulse transmission is a direct consequence of this receptor blockade. medchemexpress.commedchemexpress.com

Enantiomeric Activity and Specificity of ent-Levobunolol (R-Bunolol)

ent-Levobunolol is the (R)-enantiomer of bunolol (B1668053). medchemexpress.com The clinically used form, levobunolol, is the (S)-enantiomer. druginfosys.com Research has shown that levobunolol, the (S)-enantiomer, is significantly more potent in its beta-blocking activity than the (R)-enantiomer, ent-levobunolol. bausch.comhres.canih.govrxabbvie.comdruginfosys.com Specifically, levobunolol is reported to be over 60 times more potent than its dextro isomer (ent-levobunolol). bausch.comhres.canih.govrxabbvie.comdrugs.com

While both enantiomers are equipotent in their potential for direct myocardial depression, the substantial difference in beta-adrenergic receptor antagonism underscores the stereospecificity of this interaction. bausch.comhres.canih.govrxabbvie.com The higher pharmacological activity of the (S)-enantiomer is the reason for its exclusive use in clinical practice. druginfosys.com

Pharmacological Mechanisms of Action of Ent Levobunolol, Hydrochloride

Ocular Hypotensive Mechanisms

The primary therapeutic application of ent-Levobunolol, Hydrochloride is in the management of elevated intraocular pressure (IOP), a major risk factor in glaucomatous field loss. bausch.comdrugs.com Its efficacy in lowering IOP stems predominantly from its influence on aqueous humor dynamics within the eye. nih.gov

Reduction of Aqueous Humor Production via Ciliary Processes Blockade

The principal mechanism behind the ocular hypotensive effect of ent-Levobunolol, Hydrochloride is the reduction of aqueous humor production. bausch.comdrugs.comnih.gov This is achieved through the blockade of beta-adrenergic receptors located in the ciliary body epithelium. wikipedia.orgrxlist.com The ciliary body is responsible for producing aqueous humor, the clear fluid that fills the front part of the eye. rxlist.comnih.gov By blocking the beta-receptors in this tissue, the drug curtails the physiological signals that stimulate aqueous humor secretion, leading to a decrease in its production rate. rxlist.comnih.gov

Effect of ent-Levobunolol, Hydrochloride on Aqueous Humor Dynamics
ParameterEffectSupporting Evidence
Aqueous Humor ProductionDecreasedPrimary mechanism of action. bausch.comdrugs.comnih.gov
Aqueous Flow Rate~29% reductionObserved in a double-masked study with 0.5% solution. nih.gov
Intraocular Pressure (IOP)36% decreaseObserved in treated eyes in a clinical study. nih.gov

Contribution to Aqueous Humor Outflow

While the reduction of aqueous humor production is the primary mechanism, the contribution of ent-Levobunolol, Hydrochloride to aqueous humor outflow appears to be minimal. Aqueous humor normally drains from the eye through two main pathways: the conventional (trabecular meshwork) and unconventional (uveoscleral) routes. arvojournals.orgarvojournals.org Research indicates that beta-blockers like levobunolol (B1674948) primarily affect production rather than outflow. nih.gov

In a study evaluating the acute effects of the drug, measurements of total outflow facility via tonography were similar in eyes treated with levobunolol and those treated with a vehicle. nih.gov This finding suggests that the drug does not significantly alter the ease with which aqueous humor drains from the eye through the conventional outflow pathways. nih.gov Therefore, its ocular hypotensive effect is almost entirely attributed to the suppression of aqueous humor formation. nih.gov

Systemic Pharmacological Effects and Research Implications

Although administered topically to the eye, ent-Levobunolol, Hydrochloride can be absorbed into the systemic circulation via the nasal mucosa after draining through the tear duct. wikipedia.org This systemic absorption can lead to unintended pharmacological effects on various organ systems, a key consideration in its use. wikipedia.orgdrugbank.com

Cardiovascular Systemic Effects: Heart Rate and Blood Pressure Modulation

As a nonselective beta-blocker, ent-Levobunolol, Hydrochloride can exert significant effects on the cardiovascular system by blocking beta-1 receptors in the heart. bausch.comdrugbank.com Systemic exposure can lead to a reduction in heart rate (bradycardia) and a decrease in blood pressure (hypotension). bausch.compatsnap.comrxlist.com Beta-adrenergic receptor blockade reduces cardiac output in both healthy individuals and patients with heart disease. bausch.comdrugs.com

Several studies have documented these effects.

A double-blind, randomized crossover study in healthy young adults found that the mean resting heart rate was significantly lower during treatment with levobunolol eyedrops compared to placebo. nih.gov

A study comparing 0.25% levobunolol with betaxolol (B1666914) and a placebo in healthy elderly volunteers observed that subjects treated with levobunolol had significantly lower average heart rates and systolic blood pressures during exercise. nih.gov

These findings underscore the potential for systemically absorbed levobunolol to modulate cardiovascular function. nih.govnih.gov

Cardiovascular Effects of Systemic ent-Levobunolol, Hydrochloride
ParameterObserved EffectStudy Population
Resting Heart RateSignificantly lower vs. placeboHealthy adults (18-30 years). nih.gov
Exercise Heart RateSignificantly lower vs. betaxololHealthy elderly volunteers (>60 years). nih.gov
Exercise Systolic Blood PressureSignificantly lower vs. betaxololHealthy elderly volunteers (>60 years). nih.gov

Pulmonary Systemic Effects: Bronchoconstriction and Airway Resistance

The nonselective nature of ent-Levobunolol, Hydrochloride, specifically its blockade of beta-2 adrenergic receptors, has important implications for the pulmonary system. bausch.comdrugs.com Beta-2 receptors are prevalent in the smooth muscle of the bronchi and bronchioles; their stimulation leads to bronchodilation. bausch.comresearchgate.net Consequently, blocking these receptors can lead to increased airway resistance due to unopposed parasympathetic activity. bausch.comdrugs.com This effect can result in bronchoconstriction, or the tightening of the muscles around the airways. webmd.com For patients with pre-existing bronchospastic conditions such as asthma or severe chronic obstructive pulmonary disease (COPD), this effect is potentially dangerous. bausch.comdrugs.compatsnap.com

Lack of Intrinsic Sympathomimetic Activity

ent-Levobunolol, Hydrochloride is characterized by a lack of significant intrinsic sympathomimetic activity (ISA). bausch.comdrugs.comwikipedia.org ISA is a property of some beta-blockers that allows them to exert a low level of agonist (stimulatory) activity at the beta-receptor while simultaneously acting as an antagonist. nih.govtaylorandfrancis.com Beta-blockers with ISA can cause less of a reduction in resting heart rate and cardiac output compared to those without this property. nih.gov The absence of ISA in levobunolol means it acts as a pure antagonist, simply blocking the receptor from being stimulated by catecholamines like epinephrine (B1671497) and norepinephrine. bausch.comdrugs.com This contributes to its pronounced effects on heart rate and potential for bronchoconstriction. bausch.comnih.gov

Lack of Local Anesthetic (Membrane-Stabilizing) Effect

ent-Levobunolol, Hydrochloride is characterized by its lack of significant local anesthetic activity, also known as membrane-stabilizing activity. wikipedia.orgdrugs.com This property distinguishes it from some other beta-adrenergic antagonists. The membrane-stabilizing effect, when present, is analogous to the mechanism of local anesthetics, which involves blocking sodium channels in nerve membranes to prevent the propagation of action potentials. wikipedia.orgmdpi.com

While ent-Levobunolol, Hydrochloride is not considered to have a clinically relevant anesthetic effect, specific studies have investigated its minor impact on sensory nerves. wikipedia.orgdrugs.comnih.gov A clinical study was conducted to quantify the local anesthetic effect of a 0.5% solution of levobunolol on the cornea of healthy eyes, comparing it with other beta-blockers, a known local anesthetic, and placebo controls. nih.gov

The research found that 0.5% levobunolol did cause a statistically significant, albeit slight, reduction in corneal sensitivity. nih.gov This effect reached its peak within the first minute after application and had an average duration of six minutes. nih.gov When compared to other beta-blockers, the reduction in sensitivity from levobunolol was greater than that observed with 0.5% timolol (B1209231) but was only about half of the effect produced by 0.5% betaxolol. nih.gov

In contrast, the positive control substance, 0.5% proxymetacaine (a potent local anesthetic), reduced corneal sensitivity to a level below the detection limit of the measuring instrument for up to ten minutes. nih.gov The negative controls, 0.9% sodium chloride and 1% indomethacin, did not cause any decrease in corneal sensitivity. nih.gov These findings confirm that while ent-Levobunolol, Hydrochloride can have a minimal and transient effect on corneal sensitivity, it does not possess the significant membrane-stabilizing activity characteristic of local anesthetics. nih.gov

Table 1: Comparative Effects of Ophthalmic Agents on Corneal Sensitivity nih.gov

Substance AdministeredConcentrationObserved Effect on Corneal SensitivityAverage Duration of Effect
ent-Levobunolol, Hydrochloride 0.5%Statistically significant, slight reduction6 minutes
Timolol 0.5%Less reduction than levobunololNot specified in abstract
Betaxolol 0.5%Approx. 2x the reduction of levobunololNot specified in abstract
Proxymetacaine 0.5%Reduction below measurement limitsUp to 10 minutes
Sodium Chloride 0.9%No reductionNot applicable
Indomethacin 1%No reductionNot applicable

Pharmacokinetic and Biotransformation Research of Ent Levobunolol, Hydrochloride

Ocular Penetration and Distribution Studies

Upon topical administration, ent-Levobunolol, Hydrochloride must efficiently penetrate the cornea to reach its target tissues within the eye. wikipedia.org Studies have shown that the substance rapidly permeates the cornea and distributes throughout various ocular tissues and fluids, including the iris, ciliary body, and aqueous humor. drugs.com The lipophilic nature of levobunolol (B1674948) facilitates its passage through the corneal epithelium. nih.gov

The concentration of the drug in the aqueous humor is a critical determinant of its intraocular pressure-lowering effect. nih.gov Fluorophotometric studies have been instrumental in elucidating the dynamics of aqueous humor flow and have demonstrated that levobunolol primarily reduces intraocular pressure by decreasing the production of aqueous humor. nih.govhres.cahres.cabausch.com This effect is observed within an hour of administration, peaks between two and six hours, and can be sustained for up to 24 hours. wikipedia.orghres.cahres.cabausch.com

Metabolic Pathways and Metabolite Identification

Hepatic Metabolism and Metabolite Isolation

While administered topically, a portion of ent-Levobunolol can be absorbed systemically and undergo extensive metabolism in the liver. drugs.comdrugbank.com The primary metabolic pathway in the liver involves the reduction of the ketone group to form dihydrolevobunolol (B1230929), a metabolite that is equipotent to the parent drug. drugs.com

In vitro studies using liver S9 fractions from rats, rabbits, and humans have been crucial in identifying and characterizing the metabolites of levobunolol. researchgate.netnovartis.com These studies have revealed species-specific differences in metabolism, with rat liver S9 fractions showing the formation of the most metabolites. ebi.ac.uk Interestingly, research indicates that liver S9 fractions may be a poor surrogate for predicting the metabolic profile in the eye, highlighting the importance of ocular-specific metabolism studies. researchgate.netnovartis.com

Ocular Metabolism and Novel Metabolite Identification

The eye itself is a metabolically active organ, capable of biotransforming xenobiotics, including topically applied drugs like ent-Levobunolol. researchgate.netauckland.ac.nz Research has demonstrated that significant metabolism of levobunolol occurs directly within ocular tissues. ebi.ac.ukresearchgate.net In vitro studies using ocular S9 fractions have been pivotal in understanding these localized metabolic events. researchgate.netnovartis.com

A groundbreaking in vitro approach using high-resolution mass spectrometry has led to the identification of sixteen metabolites of levobunolol, with eight of them being previously unreported. novartis.com This research has also uncovered two human ocular-specific conjugative metabolites that are formed following oxidation. novartis.com

A key metabolic transformation of levobunolol, both systemically and within the eye, is its reduction to dihydrolevobunolol. researchgate.netebi.ac.ukresearchgate.net This metabolite is of particular interest as it is equipotent to levobunolol in its β-adrenergic blocking activity. researchgate.netebi.ac.uk The formation of this active metabolite within the eye contributes to the sustained therapeutic effect of the drug. wikipedia.org The conversion of levobunolol to dihydrolevobunolol in the cornea has been shown to be a saturable, pH-dependent process. ebi.ac.uk

While cytochrome P450 (CYP) enzymes are major players in drug metabolism, research has provided evidence for the significant involvement of non-CYP pathways in the biotransformation of levobunolol in both ocular and hepatic tissues. ebi.ac.ukresearchgate.net These alternative pathways have not been extensively studied until recently. ebi.ac.ukresearchgate.net Studies utilizing S9 fractions have been instrumental in demonstrating the role of these non-CYP mediated reactions. issx.org The identification of these pathways is crucial for a comprehensive understanding of the drug's metabolic profile and potential drug-drug interactions. medscape.com

A significant finding in the study of levobunolol metabolism is the identification of a direct acetyl conjugate. novartis.comebi.ac.ukresearchgate.net This metabolite was detected in all ocular and liver fractions across different species, a discovery that had not been reported in any previous in vitro or in vivo studies. novartis.com The formation of this acetyl conjugate suggests that levobunolol is a substrate for N-acetyltransferases (NATs). researchgate.net Further investigation into the specific NAT isoforms involved, particularly in human ocular tissues, points towards a strong role for NAT1. researchgate.net

Species Differences in Metabolism (Rat, Rabbit, Human)

The metabolism of levobunolol exhibits notable differences across various species, particularly between rats, rabbits, and humans. A primary metabolite, dihydrolevobunolol, is formed through the reduction of levobunolol. researchgate.nethres.ca This metabolite is pharmacologically active and possesses a beta-adrenoceptor antagonist potency similar to the parent compound. hres.ca

In vitro studies using ocular S9 fractions have revealed species- and organ-specific metabolic differences. For instance, the oxidation and O-acetylation of levobunolol were detected in rat and rabbit liver S9 fractions only, and not in human liver S9 or any of the ocular S9 fractions tested. researchgate.net These findings highlight that liver metabolism is not always a reliable predictor of ocular metabolism. researchgate.net

Research comparing the binding of beta-adrenoceptor antagonists in rat and rabbit lung homogenates showed that while levobunolol binds non-selectively in both, the binding of other beta-blockers can vary significantly, indicating underlying differences in receptor subtypes and densities between these species. nih.gov Such variations in receptor characteristics can contribute to species-specific pharmacodynamic responses. nih.gov

The half-life of levobunolol also shows considerable variation among species. In rats and dogs, the half-life is less than 2 hours. hres.ca In contrast, the apparent half-life in humans is significantly longer, ranging from 5 to 8 hours. hres.ca Dihydrolevobunolol has an approximate half-life of seven hours in humans. hres.ca

These interspecies differences in metabolic pathways, rates, and resulting active metabolites are crucial considerations when extrapolating preclinical animal data to human clinical scenarios. patsnap.comsrce.hr

In Vitro and In Vivo Metabolic Comparisons

Comparisons between in vitro and in vivo metabolic studies of levobunolol reveal both correlations and disparities. In vivo, levobunolol is extensively metabolized, with its primary active metabolite being dihydrolevobunolol. researchgate.nethres.ca This conversion occurs in various tissues, including the liver and even within the eye itself. researchgate.netebi.ac.ukdrugs.com

In vitro studies using liver and ocular S9 fractions from rats, rabbits, and humans have successfully demonstrated the formation of dihydrolevobunolol. researchgate.net This confirms that the in vitro systems can replicate this key metabolic pathway observed in vivo. However, the extent of this conversion and the formation of other metabolites can differ between in vitro and in vivo conditions and across species. researchgate.net

For example, in vitro studies have shown that liver S9 fractions are not always accurate surrogates for predicting ocular metabolism. researchgate.net Specific metabolic reactions, such as oxidation and O-acetylation, were observed in rat and rabbit liver S9 fractions but not in ocular fractions or in human liver S9. researchgate.net This underscores the importance of using tissue-specific in vitro models to accurately predict local metabolism within the eye. researchgate.net

Furthermore, studies have shown that the corneal formation of dihydrolevobunolol is pH-dependent in vitro, a factor that can influence the local concentration of the active metabolite in vivo. ebi.ac.uk While in vitro models are invaluable for identifying potential metabolic pathways and active metabolites, in vivo studies remain essential for understanding the complete pharmacokinetic profile, including absorption, distribution, and elimination in a whole-organism context. hres.capatsnap.com

Excretion Pathways

The elimination of ent-levobunolol, hydrochloride, and its metabolites primarily occurs through the kidneys. hres.cawikipedia.org Following administration, the drug and its metabolites are excreted in the urine. hres.ca In humans, levobunolol is mainly excreted as dihydrolevobunolol and the unchanged parent drug. hres.ca

Animal studies provide further insight into the excretion process. In all species studied, levobunolol is eliminated predominantly in the urine after undergoing extensive metabolic transformation. hres.ca In rabbits, approximately 93% of a topically applied dose is excreted in the urine and feces. drugs.com

Evidence also suggests the involvement of biliary excretion and enterohepatic circulation, particularly in rats, with similar suggestions for dogs and humans. hres.ca This indicates that a portion of the drug and its metabolites may be excreted into the bile, reabsorbed in the intestine, and subsequently eliminated via the kidneys.

Preclinical and Clinical Research Methodologies for Ent Levobunolol, Hydrochloride

In Vitro Experimental Models

In vitro models are crucial for characterizing the fundamental mechanisms of a drug's action at the molecular and cellular levels, independent of complex systemic influences.

Receptor binding assays are fundamental in determining the affinity and selectivity of a drug for its target receptors. For ent-Levobunolol, these assays have been employed to quantify its interaction with β-adrenergic receptors.

Levobunolol (B1674948) hydrochloride is characterized as a non-cardioselective beta-adrenoceptor blocking agent, demonstrating equipotency at both beta-1 (β1) and beta-2 (β2) receptors. bausch.com Radioreceptor assays have been utilized to determine the binding affinities of various ophthalmic beta-blockers. In these studies, levobunolol has shown a high binding affinity for both β1 and β2 receptors. nih.gov One study determined its Ki value—an indicator of binding affinity—to be 0.39 nM for β1 receptors and 0.36 nM for β2 receptors. nih.gov Another study using guinea pig heart and lung tissues reported IC₅₀ values (the concentration required to inhibit 50% of specific binding) for levobunolol as 42 nM at β1-receptors and 0.3 nM at β2-receptors, indicating a 140-fold selectivity for the β2-receptor in that specific model. nih.gov This contrasts with other beta-blockers like betaxolol (B1666914), which shows marked selectivity for β1 receptors. nih.gov

Table 1: Comparative Binding Affinities (Ki) of Ophthalmic Beta-Blockers

Drug Ki (nM) for β1-Receptor Ki (nM) for β2-Receptor Receptor Selectivity
Levobunolol 0.39 0.36 Non-selective
Timolol (B1209231) 1.97 2.00 Non-selective
Carteolol 0.83 0.85 Non-selective
Betaxolol 23.33 200.00 β1-selective

Data sourced from a radioreceptor assay study. nih.gov

The primary mechanism of action for levobunolol in reducing intraocular pressure (IOP) is believed to be the reduction of aqueous humor production. bausch.comdrugbank.com This is achieved through the blockade of β-adrenergic receptors in the ciliary processes of the eye. taylorandfrancis.comdrugbank.com Beta-adrenergic stimulation normally activates the Gs protein pathway, leading to an increase in adenylyl cyclase activity and subsequent production of cyclic adenosine (B11128) monophosphate (cAMP). buffalo.edu By acting as an antagonist at these receptors, levobunolol blocks the effects of endogenous catecholamines (like epinephrine (B1671497) and norepinephrine), thereby preventing the downstream increase in cAMP concentrations. drugbank.com This interruption of the cellular signaling cascade results in decreased aqueous humor secretion by the ciliary body, which lowers IOP. bausch.comtaylorandfrancis.com

To understand the metabolic fate of topically administered drugs, researchers utilize subcellular fractions, such as S9 fractions, which contain a mixture of cytosolic and microsomal enzymes responsible for drug metabolism. nih.govoecd.org

A comprehensive investigation documented the in vitro metabolism of levobunolol using ocular and liver S9 fractions from rats, rabbits, and humans. novartis.com This research was significant as it was the first to provide a detailed comparison of levobunolol's metabolism in the eye versus the liver across these species. novartis.com The study identified a total of sixteen metabolites, eight of which had not been previously reported. novartis.com A key finding was the identification of a direct acetyl conjugate of levobunolol in all tested ocular and liver fractions, a metabolite never before documented in in vitro or in vivo studies. novartis.com

Furthermore, the research highlighted important species- and organ-specific differences. researchgate.net Two unique conjugative metabolites were found only in human ocular S9 incubations. novartis.com The results demonstrated that while rat liver S9 and human ocular S9 incubations showed the most metabolites, the liver S9 fraction was generally a poor surrogate for predicting the rate and extent of metabolism in the eye. novartis.comresearchgate.net This underscores the importance of using ocular-specific tissues in preclinical metabolic studies for ophthalmic drugs. researchgate.net

In Vivo Animal Models

In vivo animal models are indispensable for evaluating the physiological effects of a drug in a living organism, providing insights into efficacy and interactions that cannot be replicated in vitro.

To test the IOP-lowering effects of ent-Levobunolol, researchers induce ocular hypertension (OHT) in animal models. A common and widely used method is laser-induced ocular hypertension. nih.gov This technique can be applied in various animals, including rats and mice. arvojournals.orgarvojournals.orgplos.org The procedure often involves using a diode laser to photocoagulate the trabecular meshwork, limbal veins, and/or episcleral veins. nih.govplos.org This intervention obstructs the aqueous humor outflow pathway, leading to a sustained elevation of IOP that mimics the conditions of glaucoma. arvojournals.orgplos.org

For example, in one rat model, cauterization of three episcleral veins resulted in a prolonged increase in IOP. arvojournals.org In mice, laser photocoagulation of the trabecular meshwork has been shown to produce a chronic elevation of IOP, leading to glaucomatous changes like retinal ganglion cell loss. nih.govplos.org These models allow for the quantitative assessment of a drug's ability to lower the pathologically elevated IOP over time. arvojournals.org

The efficacy of ent-Levobunolol is often evaluated relative to other established anti-glaucoma medications in animal models. Comparative studies have been conducted against agents such as timolol, latanoprost (B1674536), and betaxolol. arvojournals.orgentokey.comnih.gov

In a study using various experimental glaucoma models in rabbits, latanoprost was found to be the most effective, followed by timolol and then pilocarpine. nih.gov Another study noted that betaxolol, levobunolol, and timolol all appear to increase blood velocities in retinal and epipapillary capillaries. arvojournals.org

A large network meta-analysis of human clinical trials provided comparative efficacy data for numerous first-line glaucoma drugs. This analysis showed that levobunolol produced a mean IOP reduction that was more significant than that of timolol, brimonidine, and betaxolol, but less than that of prostaglandin (B15479496) analogs like bimatoprost (B1667075) and latanoprost. researchgate.net

Table 2: Mean Intraocular Pressure (IOP) Reduction by First-Line Glaucoma Medications at 3 Months

Drug Class Drug Mean IOP Reduction (mm Hg) 95% Credible Interval
Prostaglandin Analog Bimatoprost 5.61 (4.94; 6.29)
Prostaglandin Analog Latanoprost 4.85 (4.24; 5.46)
Prostaglandin Analog Travoprost 4.83 (4.12; 5.54)
Beta-Blocker Levobunolol 4.51 (3.85; 5.24)
Prostaglandin Analog Tafluprost 4.37 (2.94; 5.83)
Beta-Blocker Timolol 3.70 (3.16; 4.24)
Alpha-Adrenergic Agonist Brimonidine 3.59 (2.89; 4.29)
Beta-Blocker Carteolol 3.44 (2.42; 4.46)
Beta-Blocker Betaxolol 2.24 (1.59; 2.88)

Data from a network meta-analysis of 114 randomized controlled trials. researchgate.net

Human Clinical Trial Design and Analysis

Randomized controlled trials (RCTs) are the cornerstone of clinical research for ent-Levobunolol hydrochloride, providing high-quality evidence of its efficacy in patients with glaucoma and ocular hypertension. nih.govnih.govnih.gov In these trials, patients are randomly assigned to receive either ent-Levobunolol hydrochloride or a control treatment, which could be a placebo or another active medication. nih.govnih.govsemanticscholar.org

For instance, a one-year, double-masked, randomized study evaluated the efficacy of twice-daily 0.25% levobunolol hydrochloride compared to timolol maleate (B1232345) in 78 patients. nih.gov Another three-month, double-masked study compared 0.5% and 1% levobunolol hydrochloride to a vehicle in 42 patients. nih.gov These studies are designed to measure the reduction in IOP as the primary outcome. nih.govnih.gov

To minimize bias, many clinical trials of ent-Levobunolol hydrochloride employ a double-masked (or double-blind) design. nih.govnih.govnih.govnih.gov In this type of study, neither the patients nor the investigators know which treatment is being administered. nih.govnih.gov This approach is critical for ensuring that the observed effects are genuinely attributable to the medication and not influenced by the expectations of the participants or researchers.

Examples of double-masked studies include a one-year trial comparing 0.25% levobunolol to timolol and a three-month trial comparing 0.25% and 0.5% levobunolol to 0.5% betaxolol. nih.govhres.ca A four-year study also utilized a double-masked, randomized design to compare 0.5% and 1% levobunolol with 0.5% timolol. nih.gov

Given that glaucoma is a chronic condition, long-term studies are essential to evaluate the sustained efficacy and safety of ent-Levobunolol hydrochloride. These studies follow patients for extended periods, often a year or more.

To establish the relative effectiveness of ent-Levobunolol hydrochloride, numerous clinical trials have compared it to other established glaucoma medications, most notably timolol and betaxolol. nih.govnih.govresearchgate.netjkscience.org These comparative studies help clinicians make informed decisions about treatment options.

Double-blind comparative trials have indicated that levobunolol has an efficacy in reducing IOP that is equal to that of timolol. nih.gov In a one-year study, 0.25% levobunolol was found to be as effective as 0.25% timolol. researchgate.net Another study showed that both 0.5% levobunolol and 0.5% timolol, administered once daily, were effective and safe in lowering IOP. nih.gov

When compared with betaxolol, a cardioselective beta-blocker, levobunolol has generally been found to be more effective at lowering IOP. nih.govnih.gov A three-month, double-masked, randomized trial involving 85 patients found that both 0.25% and 0.5% levobunolol produced significantly greater IOP reductions than 0.5% betaxolol. nih.gov From a baseline of approximately 25 mmHg, the mean reductions were 6.2 mmHg and 6.0 mmHg for the 0.25% and 0.5% levobunolol groups, respectively, compared to 3.7 mmHg for the betaxolol group. nih.gov

A prospective randomized parallel study also found that both levobunolol and timolol produced a greater reduction in IOP than betaxolol. researchgate.netjkscience.org After 16 weeks, levobunolol and timolol lowered IOP by 16.28 ± 1.85 mmHg and 16.12 ± 1.67 mmHg, respectively, while betaxolol lowered it by 8.535 ± 0.983 mmHg. researchgate.net

Table 1: Comparative Intraocular Pressure (IOP) Reduction of Levobunolol, Timolol, and Betaxolol

A network meta-analysis of 114 randomized controlled trials, including data from 20,275 participants, assessed the comparative effectiveness of first-line medical treatments for primary open-angle glaucoma or ocular hypertension. exlibrisgroup.comnih.govresearchgate.net The results showed the mean reduction in IOP at 3 months for several drugs. exlibrisgroup.comnih.govresearchgate.net This type of analysis allows for a hierarchical ranking of treatments based on their efficacy. exlibrisgroup.comnih.gov

Another meta-analysis confirmed that both dorzolamide (B1670892) and brinzolamide (B135381) were less effective at reducing IOP compared to levobunolol, timolol, and several other medications. iu.edu These comprehensive reviews are invaluable for developing clinical guidelines and informing treatment decisions.

Table 2: Mean Intraocular Pressure (IOP) Reduction at 3 Months from a Network Meta-Analysis

Advanced Delivery Systems and Formulations Research

Nanoparticle-Based Formulations for Sustained Ocular Delivery

Nanoparticle-based systems represent a promising strategy for ocular drug delivery. mdpi.com By encapsulating drugs within colloidal nanoparticles, it is possible to create formulations that can be incorporated into devices like contact lenses, offering a barrier against metabolic degradation and enabling sustained release. mdpi.com

Researchers have successfully formulated ent-Levobunolol, Hydrochloride into Eudragit-based nanoparticles for incorporation into soft contact lenses. researchgate.netnih.gov Eudragit S100, a pH-sensitive anionic copolymer, is a material of choice for this application. researchgate.netnih.gov The nanoparticles are typically prepared using a nanoprecipitation method, which involves utilizing materials such as Eudragit S100 and polyvinyl alcohol. researchgate.net

The optimization of these nanoparticles is a critical step, with key parameters being particle size, surface charge (zeta potential), and drug entrapment efficiency. researchgate.net An optimized formulation, for instance, achieved a particle size of approximately 102.61 nm, a zeta potential of -22.2 mV, and an entrapment efficiency of nearly 87%. researchgate.net These drug-loaded nanoparticles are then integrated into the matrix of hydrogel contact lenses, such as those made from Hilaficon B, Omafilcon A, and Polymacon, often by soaking the lenses in the nanoparticle solution. researchgate.netresearchgate.net The resulting therapeutic lenses are designed to act as a reservoir, releasing the drug in a controlled manner when in contact with the eye. researchgate.net

Table 1: Optimized ent-Levobunolol, Hydrochloride Nanoparticle Formulation Characteristics This table presents data from an optimized Eudragit S100-based nanoparticle formulation designed for ocular delivery.

Parameter Value
Particle Size (nm) 102.61 ± 3.92
Zeta Potential (mV) -22.2 ± 2.76
Entrapment Efficiency (%) 86.995 ± 1.902

Data sourced from Kumar et al. researchgate.net

The efficacy of nanoparticle-laden contact lenses is evaluated through in vitro release and ex vivo permeation studies. researchgate.net In vitro release studies, conducted in simulated tear fluid, demonstrate the sustained-release profile of these systems. Contact lenses loaded with ent-Levobunolol, Hydrochloride nanoparticles have been shown to release the drug over a significantly extended period compared to lenses simply soaked in a drug solution. researchgate.net One study reported that 84.33% of the encapsulated drug was released over 12 days from the nanoparticle-laden lenses, whereas lenses soaked in a drug solution released 89.28% of the drug in just 3 days. researchgate.net

Ex vivo transcorneal permeation studies, often using excised animal corneas, are crucial for assessing the drug's ability to penetrate the corneal barrier. researchgate.netnih.gov These studies have shown that nanoparticle-based contact lens systems can significantly enhance drug permeation. For example, the permeation of ent-Levobunolol, Hydrochloride from nanoparticle-loaded lenses was found to be 6.75%, more than double the 3.03% permeation observed from a conventional eye drop formulation. researchgate.net This enhanced permeation suggests a higher bioavailability of the drug at the target site. researchgate.net

Table 2: Comparative In Vitro Release and Ex Vivo Permeation of ent-Levobunolol, Hydrochloride This table compares the performance of nanoparticle-laden contact lenses against conventional delivery methods.

Formulation Type In Vitro Drug Release Ex Vivo Transcorneal Permeation (%)
Nanoparticle-Laden Contact Lens 84.33% ± 0.34 over 12 days 6.75% ± 0.170
Drug Solution-Loaded Contact Lens 89.282% ± 0.900 over 3 days Not Reported
Marketed Eye Drops Not Applicable 3.03% ± 0.088

Data sourced from Kumar et al. researchgate.net

Other Emerging Long-Acting Sustained Drug Delivery Systems

Beyond nanoparticle-laden contact lenses, the field of ophthalmology is exploring a variety of other long-acting drug delivery systems to improve glaucoma management. nih.govnih.gov These emerging technologies aim to address the challenges of low bioavailability and poor patient adherence associated with traditional topical therapies. researchgate.netnih.gov

Promising platforms include:

Liposomes: These are phospholipid bilayer vesicles that can encapsulate drugs, enhancing their penetration through the cornea and providing sustained release. nih.gov

Hydrogels: These polymer networks can be injected into ocular spaces, such as the subconjunctival space, and are designed to form a depot that releases a drug over an extended period, potentially for several weeks. eyefox.com

Ocular Implants and Punctal Plugs: These devices are placed in or near the eye to provide a continuous and controlled release of medication directly to the ocular surface or intraocular tissues. nih.govnih.gov

While these systems are being actively investigated for various anti-glaucoma drugs like Timolol (B1209231) maleate (B1232345) and Latanoprost (B1674536), their specific application and formulation with ent-Levobunolol, Hydrochloride are part of the ongoing evolution in ophthalmic drug delivery research. nih.goveyefox.com The goal is to develop less invasive and more effective long-term treatment options. nih.gov

Comparative Pharmacology of Ent Levobunolol, Hydrochloride

Comparison with Non-Selective Beta-Blockers (e.g., Timolol)

Ent-levobunolol hydrochloride is a non-selective beta-adrenergic antagonist, sharing this characteristic with timolol (B1209231), a cornerstone in glaucoma therapy. nih.gov Both agents exert their primary ocular hypotensive effect by reducing the production of aqueous humor. nih.govjkscience.org

Some research suggests that levobunolol (B1674948) may have a longer duration of action than timolol, potentially allowing for once-daily dosing in a greater number of patients. nih.govdrugbank.com One study noted that once-daily levobunolol resulted in significantly greater decreases in IOP compared to once-daily timolol. researchgate.net However, another study found no significant difference in IOP control between the two when used twice daily. capes.gov.brnih.gov

A key differentiator lies in levobunolol's metabolism. Its major metabolite, dihydro-levobunolol, is equipotent to the parent compound, which may contribute to its sustained IOP-lowering effect. jkscience.org

Table 1: Comparative Efficacy of Levobunolol and Timolol

Parameter Levobunolol Timolol Reference(s)
Mechanism of Action Non-selective beta-blocker; reduces aqueous humor production. Non-selective beta-blocker; reduces aqueous humor production. nih.govjkscience.org
IOP Reduction Comparable to timolol; mean reduction of 8-9 mm Hg. Comparable to levobunolol; mean reduction of 8-9 mm Hg. nih.govresearchgate.net
Duration of Action Potentially longer-acting, may allow for once-daily dosing. Standard for twice-daily dosing. nih.govdrugbank.com
Active Metabolite Dihydro-levobunolol (equipotent). - jkscience.org

Comparison with Selective Beta-Blockers (e.g., Betaxolol)

Betaxolol (B1666914) is a cardioselective beta-1-adrenergic antagonist, distinguishing it from the non-selective profile of levobunolol. nih.govmedex.com.bd While both reduce IOP by decreasing aqueous humor production, their receptor selectivity leads to different pharmacological profiles. medex.com.bdglaucoma.org

In terms of efficacy, multiple studies have concluded that levobunolol provides a greater reduction in IOP compared to betaxolol. nih.govhres.caentokey.com One double-masked, randomized controlled trial involving 85 patients demonstrated that from a baseline IOP of approximately 25 mmHg, levobunolol (0.25% and 0.5%) achieved mean IOP reductions of 6.2 and 6.0 mmHg, respectively, compared to 3.7 mmHg for 0.5% betaxolol. nih.gov Another study reported that levobunolol lowered IOP by an average of 6.2 mm Hg, while betaxolol lowered it by 3.7 mm Hg in patients with a similar baseline IOP. entokey.com

The cardioselectivity of betaxolol is a significant point of comparison. It is designed to have less of an effect on beta-2 receptors, which are predominant in the lungs. nih.govdrugbank.com This makes betaxolol a potentially safer option for patients with reactive airway disease. nih.govdrugbank.com However, this selectivity comes at the cost of reduced efficacy in lowering IOP compared to non-selective beta-blockers like levobunolol. jkscience.orgentokey.com

Table 2: Comparative Efficacy of Levobunolol and Betaxolol

Parameter ent-Levobunolol, Hydrochloride Betaxolol Reference(s)
Receptor Selectivity Non-selective (β1 and β2). Cardioselective (β1). nih.govmedex.com.bd
IOP Reduction Significantly greater reduction. Less efficacious in IOP reduction. nih.govhres.caentokey.com
Mean IOP Reduction (from ~25 mmHg baseline) 6.0-6.2 mmHg 3.7 mmHg nih.gov

Comparison with Other Classes of Antiglaucoma Medications (e.g., Prostaglandin (B15479496) Analogues, Carbonic Anhydrase Inhibitors)

The management of glaucoma has evolved to include several classes of drugs beyond beta-blockers, each with a unique mechanism of action.

Prostaglandin Analogues (e.g., Latanoprost (B1674536), Travoprost, Bimatoprost): Prostaglandin analogues have become a first-line therapy for many patients due to their potent IOP-lowering effects and convenient once-daily dosing. ophthalmologytimes.com They primarily work by increasing the uveoscleral outflow of aqueous humor, a different mechanism than beta-blockers. nih.govophthalmologytimes.com

Meta-analyses have shown that prostaglandin analogues are more effective at lowering IOP than beta-blockers. ophthalmologytimes.com Clinical trials have demonstrated IOP-lowering abilities of 25% to 32% for latanoprost, travoprost, and tafluprost, and 27% to 33% for bimatoprost (B1667075). ophthalmologytimes.com In comparison, beta-blockers like timolol and levobunolol typically reduce IOP by 20-25%. tg.org.au Due to their different mechanisms of action, prostaglandin analogues and beta-blockers can be used adjunctively for an additive effect. eyecaresuperior.com

Carbonic Anhydrase Inhibitors (CAIs) (e.g., Dorzolamide (B1670892), Brinzolamide): Topical CAIs, like beta-blockers, work by reducing the production of aqueous humor. nih.govglaucoma.orgmedscape.com They achieve this by inhibiting the enzyme carbonic anhydrase in the ciliary body. glaucoma.orgglaucoma.org

Generally, topical CAIs are considered less effective in lowering IOP than non-selective beta-blockers like levobunolol. iu.edu One meta-analysis ranked dorzolamide and brinzolamide (B135381) as less effective than levobunolol and timolol for IOP reduction. iu.edu Topical CAIs typically reduce IOP by 15-24%. tg.org.au They are often used as adjunctive therapy to beta-blockers or prostaglandin analogues, providing an additional 15-20% reduction in IOP when added to a beta-blocker regimen. tg.org.au

Table 3: Comparative Pharmacology with Other Antiglaucoma Classes

Drug Class Mechanism of Action IOP Reduction Efficacy Reference(s)
ent-Levobunolol, Hydrochloride (Non-selective Beta-Blocker) Reduces aqueous humor production. 20-25% tg.org.au
Prostaglandin Analogues Increases uveoscleral outflow. 25-33%; generally more effective than beta-blockers. ophthalmologytimes.com
Carbonic Anhydrase Inhibitors (Topical) Reduces aqueous humor production. 15-24%; generally less effective than non-selective beta-blockers. tg.org.auiu.edu

Pharmacogenomics and Biomarker Research

Genetic Factors Influencing Response to ent-Levobunolol, Hydrochloride

Genetic polymorphisms, particularly in genes encoding drug targets and metabolizing enzymes, can significantly influence an individual's therapeutic response to beta-blockers.

Adrenergic Receptor Polymorphisms: The primary targets for ent-Levobunolol are the beta-adrenergic receptors (ADRB). nih.gov Genetic variations in the genes encoding these receptors, specifically ADRB1, ADRB2, and ADRB3, can alter drug binding and subsequent cellular response, thereby affecting the intraocular pressure (IOP)-lowering effect. nih.gov

ADRB1 : Polymorphisms in the ADRB1 gene have been linked to variability in beta-blocker response. For instance, the Arg389Gly polymorphism has been associated with a higher baseline IOP and a more significant reduction in IOP after treatment with the beta-blocker betaxolol (B1666914) in healthy individuals. nih.gov Another variant, rs1801252 (A>G), has been implicated in a lack of efficacy of topical beta-blockers. openophthalmologyjournal.comopenophthalmologyjournal.com Conversely, homozygous carriers of the rs1801253 (G>C) variant have been associated with a higher probability of IOP reduction with beta-blockers. openophthalmologyjournal.comopenophthalmologyjournal.com

ADRB2 : The ADRB2 gene also contains polymorphisms, such as Arg16Gly and Gln27Glu, that can influence clinical outcomes. nih.gov The Gln27Glu polymorphism (rs1042714) has been studied in relation to IOP response, with some research suggesting that homozygous carriers show a greater IOP decrease compared to heterozygous individuals who may be more resistant to treatment. nih.govmdpi.com Studies have shown an association between the rs1042714 polymorphism and the magnitude of IOP reduction in patients with ocular hypertension or primary open-angle glaucoma (POAG). mdpi.com

ADRB3 : While highly expressed in the eye along with ADRB1 and ADRB2, the specific role of ADRB3 polymorphisms in the response to topical beta-blockers is less characterized but remains an area of interest. nih.gov

Metabolizing Enzyme Polymorphisms (CYP2D6): Systemic absorption of topically applied ent-Levobunolol can occur, leading to its metabolism in the liver. medicines.ie The cytochrome P450 enzyme CYP2D6 is a key enzyme in the metabolism of many beta-blockers. nih.govhealthwire.pk Genetic variability in the CYP2D6 gene is well-documented and results in different metabolizer phenotypes: poor, intermediate, extensive, and ultrarapid metabolizers. mdpi.com

Table 1: Genetic Factors Influencing Response to Ophthalmic Beta-Blockers

Gene Polymorphism Reported Influence on Beta-Blocker Response References
ADRB1 Arg389Gly Associated with higher baseline IOP and greater IOP reduction with betaxolol. nih.gov
rs1801252 (A>G) Implicated in lack of efficacy and higher systolic/diastolic pressure with timolol (B1209231). openophthalmologyjournal.comopenophthalmologyjournal.com
rs1801253 (G>C) Homozygous carriers (CC) associated with a higher probability of IOP reduction. openophthalmologyjournal.comopenophthalmologyjournal.com
ADRB2 Gln27Glu (rs1042714) Homozygous carriers may have a greater IOP reduction; associated with treatment response. nih.govmdpi.commdpi.com
CYP2D6 Various (leading to different metabolizer phenotypes) Influences systemic metabolism of beta-blockers. Ultrarapid metabolizers may have a poorer IOP response. nih.govmedicines.iemdpi.com
MLIP Copy Number Variant (CNV) Patients with no copies showed a good response to timolol, while those with higher copy numbers showed a poor response. nih.gov

Biomarkers for Predicting Treatment Efficacy and Patient Outcomes

A biomarker is a measurable indicator of a biological state or condition. cera.org.au In the context of glaucoma management with ent-Levobunolol, Hydrochloride, biomarkers could help predict which patients are most likely to respond to therapy and monitor the disease's progression. cera.org.au

Physiological and Molecular Biomarkers: Research has explored various potential biomarkers to predict and assess the response to glaucoma treatment.

Ocular Blood Flow and Pulse Rate: Beta-blocker eye drops can reduce pulse rate. nih.gov One retrospective study found that patients with a higher baseline pulse rate, female gender, higher systemic oxidative stress, and a thinner cornea experienced a greater reduction in pulse rate. nih.gov This reduction was associated with improved ocular blood flow and slower progression of visual field defects, suggesting that the pulse rate response could serve as a biomarker for therapeutic benefit in certain patients. nih.gov

Oxidative Stress: Systemic oxidative stress levels, which can be measured via biomarkers like derivatives of reactive oxygen metabolites (d-ROMs), may predict the effectiveness of beta-blocker eye drops. nih.gov Patients with higher baseline oxidative stress may have a more activated sympathetic nervous system, potentially making them more responsive to the effects of beta-blockers. nih.gov

Aqueous Humor and Serum Proteins: The composition of proteins and other molecules in the aqueous humor and blood can reflect the pathological state of the eye.

Autoantibodies: The presence of serum autoantibodies against neuronal proteins, such as neuron-specific enolase (NSE), has been observed in some POAG patients and may be useful for predicting the progression of visual field loss. auctoresonline.org

Growth Factors and Cytokines: Altered levels of brain-derived neurotrophic factor (BDNF), nerve growth factor (NGF), transforming growth factor-beta 2 (TGF-β2), and secreted frizzled-related protein 1 (SFRP1) in tears or serum have been associated with different stages of glaucoma. mdpi.com

Genetic Biomarkers: Beyond single nucleotide polymorphisms, other genetic variations are being investigated. For example, copy number variants (CNVs) in the muscular LM-domain-containing protein (MLIP) gene have been identified as a potential predictor of pharmacological response. nih.gov A study found that patients with no copies of a specific MLIP variant had a good response to timolol, whereas those with more copies responded poorly. nih.gov

Structural and Imaging Biomarkers: Advanced imaging techniques are being used to identify structural biomarkers that can predict disease progression and treatment response. cera.org.au

Retinal Imaging: Technologies like hyperspectral imaging aim to detect "sick" retinal cells that are likely to degenerate, which could serve as a predictive biomarker for glaucoma progression. cera.org.au

Aqueous Veins: The structure of aqueous veins related to Schlemm's canal has been suggested as a potential biomarker to predict the outcomes of glaucoma surgery. frontiersin.org

While research has identified several promising candidates, no single biomarker has been definitively established to predict the efficacy of ent-Levobunolol, Hydrochloride specifically. cera.org.au Much of the research has been conducted with other beta-blockers like timolol or on glaucoma patients as a broader category. openophthalmologyjournal.comnih.gov The development of reliable biomarkers remains a critical goal for personalizing glaucoma management and improving patient outcomes. cera.org.auresearchgate.net

Table 2: Potential Biomarkers for Predicting Glaucoma Treatment Efficacy

Biomarker Category Specific Biomarker Potential Clinical Utility References
Physiological Pulse Rate Reduction Greater reduction may indicate improved ocular blood flow and slower visual field progression. nih.gov
Molecular Systemic Oxidative Stress (d-ROMs) Higher baseline levels may predict a better response to beta-blockers. nih.gov
Serum Autoantibodies (e.g., anti-NSE) Presence may help predict the progression of visual field loss. auctoresonline.org
Aqueous/Serum Cytokines (e.g., TGF-β2) Altered levels are associated with glaucoma stages. mdpi.com
Genetic MLIP Gene Copy Number Variant May predict good or poor response to beta-blocker (timolol) therapy. nih.gov
Structural Retinal Health (via Hyperspectral Imaging) Detecting "sick" cells may predict the likelihood of disease progression. cera.org.au

Drug Interaction Mechanisms in Research

Pharmacodynamic Interactions with Other Ocular Medications

The primary pharmacodynamic interactions of ent-Levobunolol, Hydrochloride with other ocular medications involve additive effects on intraocular pressure (IOP) and other ocular functions. It is generally recommended not to use two or more topical ophthalmic beta-adrenergic blocking agents simultaneously due to the potential for additive effects without providing further therapeutic benefit. rxlist.comfda.gov

A notable interaction occurs with the concurrent use of epinephrine (B1671497). While ent-Levobunolol, Hydrochloride alone has minimal to no effect on pupil size, its combination with epinephrine can lead to mydriasis (dilation of the pupil). drugs.comdrugs.comrxlist.com When treating angle-closure glaucoma, ent-Levobunolol, Hydrochloride is not used alone as it does not significantly affect the pupil; instead, it is used with a miotic to constrict the pupil and help open the angle. hres.ca

Interacting Ocular Drug/ClassPharmacodynamic EffectClinical Consideration
Topical Beta-BlockersPotential for additive effects on both intraocular pressure and systemic beta-blockade. rxlist.comfda.govConcomitant use is not generally recommended. rxlist.comfda.gov
EpinephrinePossible mydriasis (pupil dilation). drugs.comdrugs.comrxlist.comMonitor for changes in pupil size.
MioticsUsed in combination for angle-closure glaucoma to achieve both pupil constriction (from the miotic) and reduced aqueous humor production (from levobunolol). hres.caA necessary combination for treating angle-closure glaucoma. hres.ca

Systemic Pharmacodynamic Interactions (e.g., Antihypertensive Drugs, Cardiac Medications)

Due to systemic absorption, ent-Levobunolol, Hydrochloride can have additive pharmacodynamic effects with systemically administered drugs, particularly those affecting the cardiovascular system. rxlist.comfda.gov Caution is advised when it is used concurrently with an oral beta-adrenergic blocking agent due to the potential for additive effects on both systemic beta-blockade and IOP. rxlist.comwikipedia.org

Significant interactions have been documented with several classes of cardiovascular medications:

Catecholamine-depleting drugs , such as reserpine, can lead to additive effects, resulting in hypotension and/or significant bradycardia, which may manifest as vertigo, syncope, or postural hypotension. drugs.comrxlist.compdr.net

Calcium channel blockers (oral or intravenous) can cause potential atrioventricular (AV) conduction disturbances, hypotension, and left ventricular failure. drugs.comrxlist.comwikipedia.org The simultaneous use in patients with impaired cardiac function should be avoided. drugs.comrxlist.com

Cardiac glycosides (e.g., digitalis) , when used with beta-blockers and calcium antagonists, may have an additive effect in prolonging AV conduction time. drugs.comrxlist.commims.com

Interacting Systemic Drug/ClassPharmacodynamic EffectClinical Recommendation
Systemic Beta-BlockersAdditive effects on IOP and systemic beta-blockade (e.g., bradycardia, hypotension). rxlist.comrxlist.comClose observation and caution are recommended. drugs.com
Catecholamine-depleting Drugs (e.g., Reserpine)Possible additive effects leading to hypotension and/or marked bradycardia. drugs.comrxlist.compdr.netClose observation of the patient is recommended. drugs.comrxlist.com
Calcium Channel BlockersPotential for AV conduction disturbances, hypotension, and left ventricular failure. drugs.comrxlist.comwikipedia.orgMonitor for adverse cardiovascular effects; avoid in patients with impaired cardiac function. drugs.comrxlist.com
Cardiac Glycosides (Digitalis)Additive effect in prolonging atrioventricular conduction time when used with beta-blockers and calcium antagonists. drugs.comrxlist.commims.comMonitor for potential cardiac effects.
Antiarrhythmics (e.g., Amiodarone, Quinidine)Risk of additive effects leading to marked bradycardia and/or hypotension. mims.comthekingsleyclinic.comMonitor for adverse cardiovascular events.

Metabolic Interactions

Metabolic interactions involving ent-Levobunolol, Hydrochloride primarily relate to its hepatic metabolism. Research suggests that it is a substrate for the cytochrome P450 enzyme system.

A significant interaction has been reported with quinidine (B1679956) , which is known to inhibit the P450 enzyme CYP2D6. medicines.ie Potentiated systemic beta-blockade, such as a decreased heart rate, has been observed during combined treatment with quinidine and levobunolol (B1674948), likely because quinidine inhibits the metabolism of levobunolol via this pathway. medicines.ie

Furthermore, phenothiazine-related compounds and beta-adrenergic blocking agents may have additive hypotensive effects, which is thought to be due to the inhibition of each other's metabolism. drugs.comrxlist.comechemi.com

The table below summarizes known or potential metabolic interactions.

Interacting Drug/ClassMetabolic MechanismPotential Clinical Outcome
PhenothiazinesInhibition of each other's metabolism. drugs.comrxlist.comechemi.comAdditive hypotensive effects. drugs.comrxlist.com
QuinidineInhibition of the CYP2D6 enzyme pathway, which metabolizes levobunolol. medicines.iePotentiated systemic beta-blockade (e.g., decreased heart rate). medicines.ie
CYP2D6 Inhibitors (e.g., Fluoxetine, Haloperidol)Inhibition of CYP2D6 can decrease the metabolism of levobunolol. drugbank.comIncreased serum concentration of levobunolol, potentially leading to increased systemic effects. drugbank.com

Research on Specific Physiological Effects

Effects on Aqueous Flow

The principal mechanism by which ent-levobunolol, hydrochloride lowers intraocular pressure is by reducing the production of aqueous humor. drugs.compatsnap.com As a non-selective beta-blocker, it antagonizes both beta-1 and beta-2 adrenergic receptors. patsnap.comwikipedia.org The ciliary body, the structure responsible for producing aqueous humor, is dominated by beta-2 receptors. wikipedia.org By blocking these receptors, the compound inhibits the normal stimulation of aqueous humor formation, leading to a decrease in its secretion into the eye. wikipedia.orgyoutube.com

A double-masked clinical study involving 18 patients with ocular hypertension provided quantitative data on this effect. The research, which measured aqueous flow via fluorophotometry, found that eyes treated with a 0.5% levobunolol (B1674948) solution exhibited a significant reduction in aqueous humor production. nih.gov

Table 1: Effect of Levobunolol on Aqueous Humor Flow

ParameterEffect in Levobunolol-Treated EyesSource
Aqueous Flow Rate~29% decrease nih.gov

This reduction in fluid production is the primary contributor to the compound's ability to lower intraocular pressure. drugs.comnih.gov The onset of this pressure-lowering action can be detected within an hour of administration, with the maximum effect observed between two and six hours. drugs.com

Effects on Outflow Facility

The eye maintains a dynamic balance between the production and drainage of aqueous humor. Drainage occurs through two main routes: the trabecular meshwork (conventional outflow) and the uveoscleral pathway (unconventional outflow). The ease with which aqueous humor drains through the conventional pathway is known as outflow facility.

Research into the effects of levobunolol on aqueous humor dynamics has sought to determine if the compound also affects this drainage mechanism. A double-masked study that measured total outflow facility using tonography in patients with ocular hypertension found no significant difference between eyes treated with levobunolol and those treated with a vehicle. nih.gov The measurements of total outflow facility were similar in both the levobunolol-treated and the contralateral vehicle-treated eyes. nih.gov This finding indicates that the compound's primary mechanism for lowering intraocular pressure is the suppression of aqueous humor production, rather than an enhancement of its outflow. nih.gov

Impact on Optic Nerve Damage and Visual Field Loss in Glaucoma Research

Glaucoma is a condition characterized by progressive damage to the optic nerve, which can lead to irreversible loss of vision. medlineplus.gov Elevated intraocular pressure is a key risk factor in the progression of this damage. drugs.com By effectively lowering IOP, ent-levobunolol, hydrochloride plays a crucial role in the management of open-angle glaucoma and ocular hypertension, thereby helping to mitigate the risk of optic nerve damage and associated visual field loss. nih.govnih.gov

Long-term studies have demonstrated the sustained efficacy of levobunolol in controlling IOP. A two-year study showed that levobunolol reduced mean IOP by approximately 27%, an effect that was maintained throughout the study period. nih.gov A subsequent four-year study confirmed these findings, with mean IOP decreases of 7.1 mmHg and 7.2 mmHg for 0.5% and 1% levobunolol, respectively, showing little attenuation of the hypotensive effect over time. nih.gov

Beyond the indirect protective effect of lowering IOP, some research suggests a more direct impact on ocular circulation. A study conducted on 20 normal volunteers investigated the effects of topical levobunolol on retinal, optic nerve head, and choroidal circulation. The results indicated that a single administration of levobunolol may increase circulation in the retina and optic nerve. drugbank.com

Table 2: Effect of Levobunolol on Ocular Blood Flow in Normal Volunteers

Measurement LocationEffect in Levobunolol-Treated EyeEffect in Placebo-Treated EyeSource
Optic Nerve Head Blood FlowSignificant IncreaseUnchanged drugbank.com
Retinal Capillary Blood FlowSignificant IncreaseSignificant Increase drugbank.com

The finding of a significant increase in blood flow specifically at the optic nerve head in treated eyes is noteworthy, as compromised blood flow is considered a factor in the pathogenesis of glaucoma. drugbank.comnih.gov This suggests that, in addition to reducing IOP, the compound may have other physiological effects relevant to protecting the optic nerve.

Future Research Directions for Ent Levobunolol, Hydrochloride

Development of Novel Formulations for Enhanced Efficacy and Reduced Administration Frequency

Conventional ophthalmic solutions like eye drops are often limited by poor bioavailability (1-5%) and the need for frequent administration, which can lead to poor patient compliance. researchgate.net Future research is actively focused on creating advanced drug delivery systems for ent-Levobunolol to overcome these limitations. The primary goals are to provide sustained drug release, increase the drug's residence time in the eye, and enhance its therapeutic efficacy. researchgate.netresearchgate.net

Promising strategies include the formulation of in-situ gelling systems and nanoparticle-laden contact lenses.

In-Situ Gels: Researchers have developed pH-induced in-situ gels using polymers like Carbopol-940 and various grades of Hydroxypropyl Methylcellulose (HPMC). researchgate.net These formulations are liquid upon instillation and transform into a gel at the physiological pH of the eye, prolonging contact time and enabling controlled drug release. researchgate.net Studies have shown that formulations containing specific concentrations of Carbopol-940 and HPMC E4M can release their drug content over a period of 480 minutes, demonstrating a potential for reduced administration frequency. researchgate.net

Nanoparticle-Laden Contact Lenses: A significant area of innovation involves incorporating levobunolol-loaded nanoparticles into soft contact lenses. researchgate.net One study successfully formulated Eudragit S100-based nanoparticles of levobunolol (B1674948), which were then embedded into contact lenses. researchgate.net This approach demonstrated a significantly more sustained drug release profile compared to lenses loaded with a simple drug solution. researchgate.net The nanoparticle-laden lenses also showed improved ex vivo transcorneal permeation. researchgate.net This technology could serve as a dual-purpose device, correcting refractive errors while simultaneously providing continuous glaucoma therapy. researchgate.net

Table 1: Characteristics of Optimized Levobunolol Nanoparticle Formulation and Drug-Laden Contact Lenses

ParameterResultReference
Optimized Nanoparticle Size102.61 nm ± 3.92 researchgate.net
Zeta Potential-22.2 mV ± 2.76 researchgate.net
Entrapment Efficiency86.995% ± 1.902 researchgate.net
In Vitro Drug Release from Nanoparticle-Laden Lens84.33% ± 0.34 over 12 days researchgate.net
In Vitro Drug Release from Drug Solution-Loaded Lens89.282% ± 0.900 over 3 days researchgate.net
Ex Vivo Transcorneal Permeation (Contact Lens)6.75% ± 0.170 researchgate.net
Ex Vivo Transcorneal Permeation (Marketed Eye Drops)3.03% ± 0.088 researchgate.net

Exploration of Previously Unreported Ocular Metabolites

The metabolic pathway of levobunolol in ocular tissues is a critical area for future research. While it is known that levobunolol is rapidly metabolized to its equipotent active metabolite, dihydrolevobunolol (B1230929), in ocular tissues, the full extent of its biotransformation is not completely understood. wikipedia.orgresearchgate.netescholarship.org

Recent comprehensive in vitro studies using high-resolution mass spectrometry have significantly advanced this knowledge. novartis.com An investigation comparing the metabolism of levobunolol in ocular and liver S9 fractions from rats, rabbits, and humans identified a total of sixteen metabolites. novartis.com Crucially, eight of these metabolites had not been previously reported. novartis.com

Key findings from this research include:

Novel Conjugative Metabolites: The study was the first to identify a direct acetyl conjugate of levobunolol across all tested species and tissue fractions. novartis.com Furthermore, two human ocular-specific conjugative metabolites were discovered following oxidation, highlighting the unique metabolic environment of the eye. novartis.com

Species and Organ Differences: The research underscored significant species- and organ-specific differences in metabolism. researchgate.netnovartis.com It was concluded that liver S9 fractions are a poor surrogate for assessing the metabolism that occurs in the eye, emphasizing the need for ocular-specific models in future research. researchgate.netnovartis.com

Table 2: Overview of Levobunolol Ocular Metabolism Research Findings

Metabolite/FindingDescriptionReference
DihydrolevobunololKnown active metabolite, confirmed to be equipotent to the parent drug. wikipedia.orgresearchgate.net
Previously Unreported MetabolitesEight new metabolites were identified in a comprehensive in vitro study. novartis.com
Direct Acetyl ConjugateA novel metabolite identified in both ocular and liver fractions across species. novartis.com
Human Ocular Specific MetabolitesTwo unique conjugative metabolites were found only in human ocular S9 fractions. novartis.com

Personalized Medicine Approaches based on Pharmacogenomics

There is significant inter-individual variability in the response to topical beta-blockers for glaucoma therapy, with some patients being non-responders. nih.govmdpi.com Pharmacogenomics, the study of how genes affect a person's response to drugs, offers a promising path toward personalized medicine for glaucoma treatment. mdpi.comtouchophthalmology.com Future research in this area for ent-Levobunolol would focus on identifying genetic markers that can predict a patient's efficacy and safety response before initiating treatment. mdpi.com

Key genetic factors under investigation for beta-blockers include:

CYP2D6 Enzyme Polymorphisms: Many beta-blockers are metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme, which is highly polymorphic in the human population. mdpi.comtouchophthalmology.com Genetic variations can lead to different metabolic phenotypes, such as poor, intermediate, or ultrarapid metabolizers. mdpi.com Preliminary studies suggest that CYP2D6 ultrarapid metabolizers may exhibit a poorer intraocular pressure (IOP) response to beta-blocker treatment. mdpi.com

Adrenergic Receptor Polymorphisms: Genetic variability in the β-adrenergic receptors (ADRB1, ADRB2, and ADRB3), the direct targets of ent-Levobunolol, can also influence treatment outcomes. nih.gov Since ADRB2 is the predominant adrenoceptor in the ciliary body, polymorphisms in its gene are hypothesized to play a role in both glaucoma development and therapeutic response. nih.gov

Advancing a personalized approach requires larger-scale studies to identify a comprehensive set of genetic variants that can reliably predict an individual's response to ent-Levobunolol. nih.govmdpi.com Genome-wide association studies are a potential tool for discovering these predictive markers, which could ultimately lead to more effective and individualized glaucoma management. nih.gov

Research into Broader Therapeutic Applications beyond Ocular Hypertension and Glaucoma

While ent-Levobunolol is primarily known for its use in managing glaucoma and ocular hypertension, its properties as a non-selective β-adrenergic antagonist suggest potential for broader therapeutic applications. drugbank.comentokey.com

Systemically, levobunolol is already used to treat several cardiovascular conditions, including:

Hypertension

Ventricular arrhythmias

Angina entokey.com

Future research could build upon these existing uses and explore new ones. For instance, research into the vasodilatory mechanism of levobunolol on vascular smooth muscle cells could open up new avenues for treating vascular diseases. ebi.ac.uk Additionally, there is reported use of topical levobunolol in ceasing episodes of superficial ocular myokymia. ebi.ac.uk Further investigation into these and other potential applications could expand the therapeutic utility of ent-Levobunolol, Hydrochloride beyond its current ophthalmic focus.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for ent-Levobunolol Hydrochloride to ensure stability?

  • Answer: ent-Levobunolol Hydrochloride should be stored at -20°C in a tightly sealed, light-resistant container to prevent degradation . Handling requires avoiding strong oxidizers (e.g., peroxides), as they may induce hazardous reactions . For laboratory use, prepare stock solutions in inert gas-purged solvents such as ethanol or dimethyl sulfoxide (DMSO), which exhibit solubility of ~1 mg/mL and 10 mg/mL, respectively . Post-exposure first-aid measures include rinsing eyes with water for several minutes and seeking medical attention if symptoms persist .

Q. Which chromatographic methods are validated for purity analysis of ent-Levobunolol Hydrochloride?

  • Answer: High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection at 226 nm is recommended. Use a C18 column (4.6 mm × 15 cm, 5 µm particle size) and a mobile phase containing potassium dihydrogen phosphate (pH 3.0), methanol, tetrahydrofuran, sodium 1-octanesulfonate, and tetrabutylammonium hydrogensulfate . System suitability criteria include ≥5,000 theoretical plates, a symmetry factor ≤1.5, and ≤1.0% relative standard deviation for peak area repeatability .

Q. How should researchers assess the environmental impact of ent-Levobunolol Hydrochloride in laboratory waste?

  • Answer: The compound is classified as a Water Hazard Class 1 substance, indicating low aquatic toxicity. However, bulk disposal into groundwater or sewage systems is prohibited. Mechanical collection of spills and adherence to local regulations for hazardous waste disposal are critical .

Advanced Research Questions

Q. How can factorial design optimize the formulation of ent-Levobunolol Hydrochloride in drug delivery systems?

  • Answer: Factorial design enables systematic evaluation of variables like polymer concentration, crosslinking agents, and drug loading. For example, in hydrogel development (as demonstrated for metformin hydrochloride), factors such as swelling ratio and drug release kinetics are modeled to identify optimal formulations . This approach minimizes experimental runs while maximizing data robustness, ensuring reproducible pharmacokinetic profiles.

Q. What strategies resolve discrepancies in stability data under varying experimental conditions?

  • Answer: Contradictory stability results may arise from differences in temperature, humidity, or light exposure. Conduct accelerated stability studies (e.g., 40°C/75% RH) alongside real-time testing to identify degradation pathways . Pair this with HPLC-mass spectrometry (HPLC-MS) to characterize degradation products, such as carbon oxides or phosphine derivatives . Statistical tools like ANOVA can isolate confounding variables (e.g., impurity profiles) .

Q. How can researchers validate the enantiomeric purity of ent-Levobunolol Hydrochloride?

  • Answer: Chiral chromatography using a cellulose-based stationary phase and a mobile phase of hexane:ethanol:diethylamine (80:20:0.1 v/v) effectively separates enantiomers. Validate purity by comparing retention times and peak areas against a levorotatory standard, ensuring ≥98% enantiomeric excess .

Q. What methodologies assess the compound’s bioaccumulation potential in ecological studies?

  • Answer: While direct ecotoxicological data are limited, model systems like Daphnia magna or soil adsorption studies (e.g., OECD Guideline 106) can predict bioaccumulation. Measure log Kow (octanol-water partition coefficient) experimentally or via computational tools to estimate environmental persistence .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate findings using orthogonal techniques (e.g., HPLC vs. capillary electrophoresis) and consult multi-disciplinary experts to address methodological flaws .
  • Experimental Design: Use response surface methodology (RSM) for non-linear variable interactions in formulation studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.